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Compound of Interest

Compound Name: AMG 925 (HCI)

Cat. No.: B2464784

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vitro use of
AMG 925, a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-
Dependent Kinase 4 (CDK4).[1][2][3] AMG 925 is under evaluation for its efficacy in treating
Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations which are associated
with a poor prognosis.[2][4] The dual-inhibition mechanism offers a potential strategy to
overcome the clinical challenge of acquired resistance to single-target FLT3 inhibitors.[2][5]
This guide outlines the mechanism of action, provides key quantitative data, and details
experimental protocols for assessing the activity of AMG 925 in cell culture models.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects by simultaneously targeting two critical pathways
involved in cancer cell proliferation and survival:

e FLT3 Inhibition: Activating mutations in the FLT3 receptor tyrosine kinase are common in
AML, leading to constitutive signaling and uncontrolled cell proliferation.[2] AMG 925 inhibits
FLT3, thereby blocking the phosphorylation of downstream targets like STAT5 (Signal
Transducer and Activator of Transcription 5).[1][3][6]

o CDK4 Inhibition: CDK4, a cyclin-dependent kinase, plays a pivotal role in cell cycle
progression from G1 to S phase.[6] It phosphorylates and inactivates the Retinoblastoma
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(Rb) protein, a key tumor suppressor.[6] By inhibiting CDK4, AMG 925 prevents Rb
phosphorylation, leading to G1 cell cycle arrest.[2][7]

The combined inhibition of these two pathways results in potent anti-tumor activity, including
the induction of apoptosis (programmed cell death) and inhibition of cell growth in both FLT3-
mutated and wild-type AML cells.[4][8]
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Caption: Dual inhibitory mechanism of AMG 925 on FLT3 and CDK4 signaling pathways.
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Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of AMG 925 against key kinases
and cancer cell lines.

Table 1: Kinase Inhibitory Activity of AMG 925

Target Kinase ICs0 (NM)
FLT3 2+x1
CDK4 3+x1
CDK®6 82
CDK2 375 £ 150
CDK1 1900 = 510

Data sourced from MedChemExpress.[1]

Table 2: Cellular Growth Inhibition by AMG 925

Cell Line Cancer Type FLT3 Status Rb Status ICs0 (NM)
MOLM13 AML FLT3-ITD Positive 19
MV4-11 AML FLT3-ITD Positive 18

U937 AML FLT3-WT Positive -

Colo205 Colon Cancer - Positive -

Data compiled from APExBIO and MedChemExpress.[1][8]

Experimental Protocols

Materials and Reagents
e« AMG 925 (HCI) powder
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o Dimethyl sulfoxide (DMSO), sterile, cell culture grade

e AML cell lines (e.g., MOLM13, MV4-11)

o Appropriate cell culture medium (e.g., RPMI-1640)

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

o Phosphate-Buffered Saline (PBS), sterile

o Cell viability assay kit (e.g., CCK-8, MTT)

o Apoptosis detection kit (e.g., Annexin V-FITC/Propidium lodide)

» Reagents for Western Blotting (lysis buffer, antibodies for p-STAT5, STATS, p-Rb, Rb, -
actin)

Protocol 1: Preparation of AMG 925 Stock Solution

Caution: Handle AMG 925 and DMSO in a fume hood using appropriate personal protective
equipment (PPE).

o Calculate Amount: Determine the required mass of AMG 925 powder to prepare a high-
concentration stock solution (e.g., 10 mM). The solubility in DMSO is approximately 10 mM.

[8]

o Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial of AMG 925
powder.

o Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for
10 minutes or brief sonication can aid solubilization.[8]

» Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid
repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Cell Viability /| Cytotoxicity Assay
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This protocol describes a typical workflow for determining the 1Cso value of AMG 925.

Cell Viability Assay Workflow
1. Cell Seeding
arrow Seed cells (e.g., 5,000-10,000 cells/well)
in a 96-well plate.

2. Cell Adherence
Incubate for 24 hours to allow
cells to adhere and stabilize.

'

3. Compound Treatment
Prepare serial dilutions of AMG 925.
Add to wells (include DMSO vehicle control).

l

4. Incubation
Incubate cells with compound for
48-72 hours at 37°C, 5% COa.

'

5. Reagent Addition
Add viability reagent (e.g., CCK-8, MTT)
to each well.

'

6. Final Incubation
Incubate for 1-4 hours as per
manufacturer's instructions.

'

7. Measurement
Read absorbance/fluorescence on a
plate reader.

8. Data Analysis
Normalize data to vehicle control.
Calculate ICso using non-linear regression.

Click to download full resolution via product page
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Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Detailed Steps:

o Cell Seeding: Culture AML cells (e.g., MOLM13) to ~80% confluency. Harvest and count the
cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
culture medium.

o Adherence/Stabilization: Incubate the plate at 37°C with 5% CO2 for 24 hours.

e Compound Preparation: Prepare a 2X serial dilution series of AMG 925 in culture medium
from your DMSO stock. Ensure the final DMSO concentration in all wells (including the
vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity.

e Treatment: Add 100 pL of the 2X compound dilutions to the corresponding wells. Include
wells treated with medium containing DMSO only as a vehicle control.

e Incubation: Incubate the plate for 48 to 72 hours.

 Viability Assessment: Add 10 pL of CCK-8 reagent (or equivalent) to each well. Incubate for
1-4 hours until a color change is apparent.

* Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for
CCK-8) using a microplate reader.

e Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the
viability against the log-concentration of AMG 925 and determine the I1Cso value using a
suitable software package (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay by Flow Cytometry

e Cell Treatment: Seed 0.5 x 10° cells in a 6-well plate and treat with AMG 925 at various
concentrations (e.g., 0.1x, 1x, and 10x ICso) and a vehicle control for 24-48 hours.[9]

o Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

e Washing: Wash the cell pellet twice with cold PBS.
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Staining: Resuspend cells in 100 pL of 1X Annexin V Binding Buffer. Add 5 pL of FITC-
conjugated Annexin V and 5 pL of Propidium lodide (PI).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Add 400 pL of 1X Binding Buffer to each sample and analyze immediately using a
flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late
apoptosis (Annexin V+/PIl+), and necrosis.

Protocol 4: Western Blot for Pharmacodynamic Markers

Cell Treatment & Lysis: Treat cells with AMG 925 as in the apoptosis assay. After treatment,
wash cells with cold PBS and lyse them with RIPA buffer containing protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-polyacrylamide gel
and separate by electrophoresis.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies against p-STAT5, STAT5, p-Rb, and Rb overnight at 4°C.

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate
HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced
chemiluminescence (ECL) substrate.

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the
total protein levels to confirm target engagement. A loading control (e.g., B-actin) should be
used to ensure equal protein loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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